molecular formula C20H25NO4 B4986369 1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer B4986369
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: VBXOYPBJXJNRTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, commonly known as Fasudil, is a potent and selective inhibitor of Rho-kinase. It is a small molecule drug that has shown promising results in various scientific research studies. Fasudil has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, stroke, pulmonary hypertension, and Alzheimer's disease.

Wirkmechanismus

Fasudil exerts its pharmacological effects by selectively inhibiting Rho-kinase, an enzyme that plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. By inhibiting Rho-kinase, Fasudil reduces smooth muscle contraction, improves blood flow, and reduces inflammation.
Biochemical and Physiological Effects:
Fasudil has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various animal models. Fasudil has also been shown to improve endothelial function and reduce vascular smooth muscle cell proliferation. In addition, Fasudil has been shown to improve cognitive function and reduce neuronal damage in Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

Fasudil has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. Fasudil is also highly selective for Rho-kinase, which reduces the risk of off-target effects. However, Fasudil has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in vivo. Fasudil is also relatively expensive, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for Fasudil research. One potential direction is to investigate its potential therapeutic applications in cancer. Fasudil has been shown to inhibit cancer cell proliferation and migration in various animal models. Another potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases. Fasudil has been shown to improve cognitive function and reduce neuronal damage in Alzheimer's disease. Finally, future research can focus on developing more potent and selective Rho-kinase inhibitors that can overcome the limitations of Fasudil.

Synthesemethoden

Fasudil can be synthesized using various methods. One of the most common methods is the reaction of 1-(2,3-dimethoxyphenyl)-2-nitroethylene with dihydroisoquinoline in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with methyl iodide to obtain Fasudil.

Wissenschaftliche Forschungsanwendungen

Fasudil has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to improve cerebral blood flow and reduce cerebral vasospasm in patients with subarachnoid hemorrhage. Fasudil has also been shown to improve neurological function and reduce brain damage in stroke patients. In addition, Fasudil has been studied for its potential therapeutic applications in pulmonary hypertension, Alzheimer's disease, and cancer.

Eigenschaften

IUPAC Name

1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-21-10-9-13-11-17(23-3)18(24-4)12-15(13)19(21)14-7-6-8-16(22-2)20(14)25-5/h6-8,11-12,19H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXOYPBJXJNRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3=C(C(=CC=C3)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethoxyphenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.